![molecular formula C14H21N3O2 B5501045 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

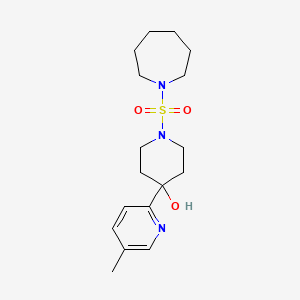

The synthesis of complex piperidine derivatives, akin to our compound of interest, often involves multi-step reactions. For instance, an improved synthesis approach for piperidinyl propionate, a structurally related compound, was achieved through a series of reactions starting from 4-hydroxypiperidine. This method highlights the intricate steps required to introduce specific functional groups onto the piperidine backbone, which is crucial for the synthesis of our target molecule (Snyder et al., 1998).

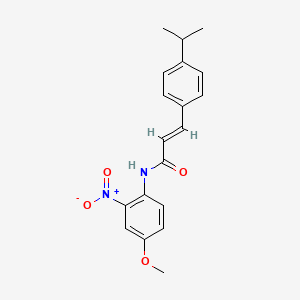

Molecular Structure Analysis

Molecular and crystal structure analyses of piperidine derivatives reveal the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. For example, studies on hydroxy derivatives of hydropyridine show these compounds possess considerable conformational flexibility and can form an extended network of hydrogen bonds, influencing their crystal packing and physical properties (Kuleshova & Khrustalev, 2000).

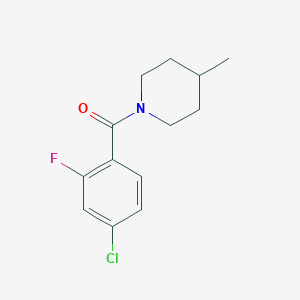

Chemical Reactions and Properties

The reactivity of piperidine derivatives towards various chemical reactions underscores their versatile chemical properties. For instance, the selective hydrogenation of pyridinium salts to piperidin-3-ones demonstrates the potential for functional group transformations, which could be applicable to modifying the "2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide" structure (Huang et al., 2015).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of hydroxyl groups and the ability to form hydrogen bonds can affect the compound's solubility in various solvents, as well as its crystalline form and stability.

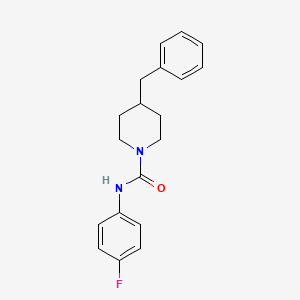

Chemical Properties Analysis

Chemically, piperidine derivatives exhibit a range of activities, including potential antibacterial properties as seen in propanamide compounds containing piperidine and oxadiazole functionalities. These activities suggest that "2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide" may also possess interesting chemical properties worth exploring (Sattar et al., 2020).

Applications De Recherche Scientifique

Neuroprotective Applications

Research by Chenard et al. (1995) on a structurally related compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, revealed its potential as a neuroprotective agent. This compound was found to be a potent and selective N-methyl-D-aspartate (NMDA) antagonist, offering protection to cultured hippocampal neurons from glutamate toxicity. The compound's selectivity and potency make it promising for neuroprotective applications, suggesting that similar compounds, including 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide, could have potential in this area Chenard et al., 1995.

Synthesis and Structural Analysis

Kumata et al. (2015) developed a PET tracer, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, for imaging fatty acid amide hydrolase in the brain. This highlights the importance of piperidine derivatives in the development of imaging agents for neurological studies Kumata et al., 2015.

Takahata and colleagues (1999) illustrated the synthesis of stereoisomers of 2-(2,3-Dihydroxypropyl)piperidine, showcasing advanced synthetic methodologies for creating complex piperidine structures. This work underlines the synthetic versatility and potential chemical modifications applicable to compounds like 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide Takahata et al., 1999.

Biological Activity and Applications

Research by Xiao et al. (2014) on metabolites from the endophytic Botryosphaeria dothidea, including α-pyridone and ceramide derivatives, highlights the biological activity of compounds with pyridinyl and piperidinyl moieties. These compounds exhibited antimicrobial, antioxidant, and cytotoxic activities, suggesting that structurally related compounds, including 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide, could also display similar biological properties Xiao et al., 2014.

Propriétés

IUPAC Name |

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-10-3-4-12(16-9-10)14(19)5-7-17(8-6-14)11(2)13(15)18/h3-4,9,11,19H,5-8H2,1-2H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVQKUASZLSVHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2(CCN(CC2)C(C)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![{4-(1-adamantyl)-2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}acetonitrile](/img/structure/B5500984.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)